4-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide
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Overview
Description
4-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an amidoxime with a carboxylic acid derivative, such as an ester or an acid chloride, under acidic or basic conditions.
Coupling with Benzamide: The oxadiazole intermediate is then coupled with 4-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydroxide
Acids: Hydrochloric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs due to its unique structural features and biological activity.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.
Organic Synthesis: The compound serves as a versatile building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and have similar chemical properties.
Benzamide Derivatives: Compounds with the benzamide functional group exhibit similar reactivity and biological activity.
Uniqueness
4-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is unique due to the combination of the oxadiazole and benzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H17N3O2 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H17N3O2/c1-13-7-9-15(10-8-13)18(22)19-12-11-16-20-17(21-23-16)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,22) |
InChI Key |
JFNXNSSROQWJEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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